n-Fmoc-n'-methyl-l-asparagine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNMZCRYMMHTM-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Challenges in N Fmoc N Methyl L Asparagine Integration
Strategies for the Stereoselective Synthesis of N-Methylated Asparagine Derivatives
The introduction of a methyl group onto the amide nitrogen of asparagine requires careful stereochemical control to maintain the desired L-configuration. Several synthetic strategies have been developed to achieve this.
Oxazolidinone-Mediated Synthesis Pathways
A prevalent and effective method for the N-methylation of amino acids, including asparagine, involves the formation of a 5-oxazolidinone (B12669149) intermediate. researchgate.netacs.orgresearchgate.net This approach typically begins with the reaction of an N-protected amino acid, such as Fmoc-L-asparagine, with paraformaldehyde under acidic conditions to form the corresponding N-Fmoc-5-oxazolidinone. nih.govunimelb.edu.au The subsequent reductive opening of this heterocyclic ring with a reducing agent like triethylsilane (Et3SiH) in the presence of an acid such as trifluoroacetic acid (TFA) yields the desired N-methylated amino acid. researchgate.netacs.orgnih.gov This method is advantageous as it generally proceeds with high stereoselectivity, preserving the original chirality of the amino acid. For amino acids with reactive side chains, such as asparagine, appropriate side-chain protection is crucial to prevent unwanted side reactions during the synthesis. researchgate.netacs.orgresearchgate.net
A general scheme for this pathway is as follows:
Oxazolidinone Formation: The N-protected L-asparagine is condensed with paraformaldehyde.
Reductive Ring Opening: The oxazolidinone intermediate is treated with a reducing agent to yield the N-methylated product.
This strategy has been successfully applied to a wide range of amino acids, providing a unified approach to the synthesis of N-methyl derivatives suitable for peptide synthesis. researchgate.netacs.org
Utilization of Temporary Protecting Groups for N-Methylation
Another key strategy for the synthesis of N-methylated amino acids involves the use of a temporary protecting group on the α-amino group that facilitates methylation. The Biron-Kessler method, which is an adaptation of earlier work by Fukuyama and others, is a widely used technique in this context. nih.gov This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. nih.govresearchgate.net The electron-withdrawing nature of the o-NBS group increases the acidity of the remaining amide proton, allowing for efficient methylation using reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov
The general steps are:
Sulfonylation: The free amine of the amino acid is protected with an o-NBS group.
Methylation: The resulting sulfonamide is deprotonated with a base and then alkylated with a methylating agent.
Deprotection: The o-NBS group is removed to yield the N-methylated amine, which can then be protected with an Fmoc group for SPPS. nih.gov
A significant advantage of this method is its compatibility with solid-phase synthesis, where the amino acid is attached to a resin, such as a 2-chlorotrityl chloride (2-CTC) resin. nih.gov This resin acts as a temporary protecting group for the carboxylic acid, and its reusability can make the process more cost-effective. nih.gov
Enzymatic Approaches to N-Methylated Amino Acid Synthesis
Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis for producing N-methylated amino acids. nih.govnih.gov These biocatalytic approaches often show high specificity and can operate under mild reaction conditions, reducing the need for toxic reagents and complex purification steps. nih.gov
One such approach utilizes N-methyl-L-amino acid dehydrogenases. For instance, a dehydrogenase from Pseudomonas putida has been expressed in Corynebacterium glutamicum, a bacterium known for its ability to overproduce amino acids. nih.gov This engineered organism can directly convert sugars and methylamine (B109427) into N-methyl-L-alanine in a one-step fermentation process. nih.gov While this specific example produces N-methyl-L-alanine, similar strategies could be developed for other amino acids, including asparagine, by identifying or engineering suitable enzymes.
Another enzymatic strategy involves the use of methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor to specifically methylate the amino group of an amino acid. nih.govmdpi.com While chemical synthesis methods can sometimes lead to racemization or over-methylation, enzymatic routes can provide high enantiopurity and product yields. nih.govnih.gov
| Synthetic Approach | Key Features | Advantages | Challenges |
| Oxazolidinone-Mediated | Formation of a 5-oxazolidinone intermediate followed by reductive ring opening. researchgate.netacs.orgresearchgate.net | High stereoselectivity, applicable to a wide range of amino acids. researchgate.netacs.org | Requires protection of reactive side chains. researchgate.netacs.orgresearchgate.net |
| Temporary Protecting Groups | Use of groups like o-NBS to facilitate N-methylation. nih.govresearchgate.net | Compatible with solid-phase synthesis, allows for reusable resin. nih.gov | Involves multiple protection/deprotection steps. |
| Enzymatic Synthesis | Utilizes enzymes like dehydrogenases or methyltransferases. nih.govnih.gov | High stereoselectivity, environmentally friendly, mild reaction conditions. nih.govnih.gov | Enzyme availability and substrate specificity can be limiting. |
Fmoc Solid-Phase Peptide Synthesis (SPPS) with N-Fmoc-N'-methyl-L-Asparagine
The incorporation of N-methylated amino acids into a growing peptide chain during SPPS presents significant hurdles, primarily due to steric hindrance.
Optimizing Coupling Efficiencies in SPPS for N-Methylated Asparagine Incorporation
The presence of the N-methyl group on the amino acid sterically hinders the approach of the activated carboxyl group of the incoming amino acid, leading to slower and less efficient coupling reactions. cem.compeptide.comscielo.org.mx To overcome this, specialized coupling reagents and optimized reaction conditions are necessary.
Standard coupling reagents like HBTU and HCTU are often less effective for coupling to N-methylated residues. peptide.com More potent activating agents are required to achieve high coupling yields. Reagents such as HATU, PyAOP, and PyBOP, often used in combination with an additive like HOAt, have shown greater success in promoting the acylation of the sterically hindered N-methyl amine. peptide.combachem.com The use of microwave energy has also been demonstrated to significantly enhance the rate and efficiency of these difficult couplings, driving them to completion more rapidly than at room temperature. cem.com
Monitoring the completion of the coupling reaction is also more challenging. The standard ninhydrin (B49086) test, which detects free primary amines, is not effective for monitoring the acylation of the secondary amine of an N-methylated residue. Alternative methods, such as the bromophenol blue test, are therefore employed. peptide.com
Addressing Steric Hindrance Effects in Peptide Coupling Reactions
The steric bulk of the N-methyl group is a major factor contributing to the difficulty of peptide bond formation. cem.comscielo.org.mx This is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue. peptide.com The increased steric hindrance around the reactive centers slows down the reaction rate and can lead to incomplete couplings, resulting in deletion sequences in the final peptide. nih.gov
To mitigate these steric effects, several strategies can be employed:
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help to drive it to completion. uci.edu
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and coupling reagents can ensure a higher yield of the desired product. peptide.com
Use of Amino Acid Fluorides: The in-situ generation of highly reactive amino acid fluorides can be an effective strategy for coupling sterically hindered amino acids. bachem.com
Choice of Solvent: The choice of solvent can also influence coupling efficiency. Polar aprotic solvents like DMF and NMP are commonly used in SPPS. bachem.com
The formation of secondary structures, such as β-sheets, within the growing peptide chain on the solid support can also exacerbate coupling difficulties by making the N-terminal amine less accessible. nih.gov This is a general problem in SPPS but can be more pronounced in sequences containing N-methylated residues, which can influence peptide conformation.
| Challenge | Mitigation Strategy |
| Low Coupling Efficiency | Use of potent coupling reagents (e.g., HATU, PyBOP). peptide.combachem.com Application of microwave energy. cem.com |
| Ineffective Monitoring | Use of alternative monitoring tests like the bromophenol blue test. peptide.com |
| Steric Hindrance | Extended reaction times, double coupling. peptide.comuci.edu Use of highly reactive amino acid derivatives (e.g., acid fluorides). bachem.com |
| Secondary Structure Formation | Optimization of solvent and reaction conditions. |
Solvent System Optimization for Fmoc SPPS Protocols
The choice of solvent in Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) is critical as it must effectively solvate the growing peptide chain, the resin support, and the reagents to ensure efficient reactions. nih.gov The most commonly used solvents, N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), are favored for their excellent solvation properties and ability to swell the polystyrene-based resins typically used in SPPS. acs.orgbiotage.com However, the integration of sterically hindered residues like N-methyl-asparagine and the need to suppress side reactions such as aspartimide formation necessitate a deeper optimization of the solvent system.
The primary challenge in coupling N-methylated amino acids is the steric hindrance imposed by the methyl group on the backbone nitrogen, which can lead to slow and incomplete coupling reactions. researchgate.net This often results in deletion sequences, which are difficult to separate from the target peptide. The solvent system plays a crucial role in mitigating these issues. While polar aprotic solvents like DMF and NMP are standard, research has shown that for hydrophobic peptides, which can aggregate on the resin and hinder reaction kinetics, NMP can be superior to DMF due to its slightly lower polarity, which can help maintain the solubility of the growing peptide chain. biotage.com
Furthermore, the asparagine residue itself introduces a significant challenge: the formation of an aspartimide intermediate. mdpi.com This side reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can lead to racemization at the α-carbon and the formation of β-peptide impurities. mdpi.comacs.org The solvent environment significantly influences the rate of this side reaction. Studies have explored the use of binary solvent mixtures to fine-tune the polarity and basicity of the reaction medium. For instance, less polar solvent mixtures have been shown to suppress aspartimide formation compared to pure DMF. acs.org
Recent advancements focus on "green" SPPS, exploring less hazardous solvents to replace DMF and NMP. rsc.org Solvents such as N-butylpyrrolidone (NBP) and binary mixtures like dimethyl sulfoxide/ethyl acetate (B1210297) and N-butylpyrrolidone/1,3-dioxolane have been investigated. acs.orgacs.org These alternative systems must be carefully evaluated for their ability to swell the resin, dissolve reagents, and support both efficient coupling and deprotection, particularly for challenging sequences containing N-methylated asparagine. The choice of base for Fmoc removal is also intertwined with the solvent system. Pyrrolidine (B122466) has been identified as a potent alternative to piperidine (B6355638), enabling Fmoc removal in less polar solvent mixtures that are also favorable for coupling reactions. acs.orgresearchgate.net However, the nucleophilicity of the base can also impact side reactions; for example, pyrrolidine was found to be more inclined to attack the aspartimide intermediate, leading to pyrrolidide formation. acs.org
The table below summarizes key solvent properties and their implications for synthesizing peptides with N-methylated asparagine.
| Solvent System | Key Properties & Considerations | Relevance for N-Me-Asn Peptides |
| N,N-Dimethylformamide (DMF) | High polarity, excellent solvation for reagents and resin swelling. acs.orgbiotage.com | Standard choice, but high polarity can promote aspartimide formation. acs.org |
| N-Methylpyrrolidone (NMP) | Slightly less polar than DMF, can improve solubility of aggregating hydrophobic sequences. biotage.com | A good alternative to DMF, potentially reducing on-resin aggregation. nih.govbiotage.com |
| Binary Solvent Mixtures (e.g., DMSO/EtOAc) | Allows for fine-tuning of polarity; can suppress base-mediated side reactions. acs.org | Offers a strategy to balance coupling efficiency with the suppression of aspartimide formation. |
| "Green" Solvents (e.g., NBP, 2-MeTHF) | Reduced toxicity profile; properties like viscosity and resin swelling must be carefully evaluated. rsc.orgacs.org | Viable alternatives, but require re-optimization of protocols, especially for challenging couplings. |
Solution-Phase Synthetic Approaches for this compound Containing Peptides
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale production and the synthesis of short or complex peptides where purification of intermediates is advantageous. nih.govslideshare.net In solution-phase synthesis, coupling and deprotection reactions are carried out in a homogenous solvent system, with the product isolated and purified after each step or after the formation of several fragments (segment condensation).
The incorporation of this compound into a peptide via solution-phase methods follows the general principles of peptide chemistry, but with specific considerations. A crucial aspect is the protection strategy for the asparagine side chain. The side-chain amide of asparagine can undergo dehydration to a nitrile during the activation of the carboxylic acid for coupling. acs.org To prevent this, a protecting group on the side-chain amide is essential. For standard asparagine, the trityl (Trt) group is commonly employed. acs.org Therefore, for the synthesis of peptides containing N-methyl asparagine, the building block of choice would be Nα-Fmoc-N'-methyl-L-Asn(Trt)-OH . The bulky trityl group effectively shields the side-chain amide from side reactions.
The general workflow for a solution-phase coupling involving this compound would be as follows:
Activation : The carboxylic acid of the N-Fmoc-N'-methyl-L-Asn(Trt)-OH is activated using a standard coupling reagent.
Coupling : The activated amino acid is reacted with the free N-terminus of the peptide chain in a suitable organic solvent.
Work-up and Purification : The resulting protected peptide is isolated from the reaction mixture, and excess reagents and byproducts are removed, often through extraction or crystallization.
Fmoc-Deprotection : The N-terminal Fmoc group is removed with a base (e.g., piperidine in DMF) to reveal the new N-terminus for the next coupling step.
A significant challenge in solution-phase synthesis is the potential for racemization, especially during segment condensation where a peptide fragment is activated at its C-terminus. mdpi.com To minimize this risk, a stepwise elongation strategy is often preferred. The choice of coupling reagents and solvents is critical. Solvents must ensure the solubility of both the protected peptide fragments and the reagents. Common solvents include DMF, NMP, and dichloromethane (B109758) (DCM).
| Strategy | Description | Advantages | Challenges for N-Me-Asn Peptides |
| Stepwise Elongation | Amino acids are added one by one to the growing peptide chain. | Minimizes risk of racemization at the C-terminal residue of the incoming unit. mdpi.com | Can be time-consuming and labor-intensive due to repeated purification steps. |
| Segment Condensation | Pre-synthesized peptide fragments are coupled together. | More convergent and efficient for long peptides. | High risk of racemization of the C-terminal amino acid of the activating fragment. |
| Convergent Synthesis | Multiple fragments are synthesized in parallel and then combined. | Highly efficient for large-scale synthesis. pepdd.com | Requires careful planning of fragment breaks to minimize racemization and solubility issues. |
Purification Strategies for N-Methylated Asparagine Peptides
The purification of synthetic peptides is a critical step to isolate the target molecule from a host of impurities generated during synthesis. These impurities can include deletion sequences (from incomplete couplings), truncated peptides, and byproducts from side reactions like aspartimide formation. bachem.com The standard and most powerful technique for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). pepdd.combachem.com
RP-HPLC separates peptides based on their hydrophobicity. rsc.org The crude peptide mixture is loaded onto a column containing a hydrophobic stationary phase (typically silica (B1680970) modified with C18 alkyl chains) and eluted with a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org
The introduction of an N-methyl-asparagine residue into a peptide sequence has specific consequences for its purification by RP-HPLC:
Increased Hydrophobicity : The N-methyl group adds hydrophobicity to the peptide backbone, generally leading to a longer retention time on the RP-HPLC column compared to its non-methylated counterpart. rsc.org
Conformational Effects : N-methylation restricts the conformational freedom of the peptide backbone and can eliminate a hydrogen bond donor site. This can alter the peptide's three-dimensional structure and how it interacts with the stationary phase, potentially leading to significant and sometimes unpredictable changes in retention time. rsc.orgnih.gov
Separation of Diastereomers : If racemization occurred during the synthesis (e.g., via aspartimide formation), the resulting diastereomers may be separable by RP-HPLC, though this can be challenging.
A typical purification protocol for a peptide containing N-methyl-asparagine would involve dissolving the crude, cleaved peptide in a minimal amount of aqueous buffer, potentially containing denaturants like guanidinium (B1211019) chloride if aggregation is an issue, and injecting it onto a semi-preparative C18 RP-HPLC column.
Table of Purification Considerations:
| Parameter | Strategy/Consideration | Rationale |
| Stationary Phase | C18 or C8 silica columns are standard. Wide-pore (300 Å) columns are preferred for peptides to ensure access to the bonded phase. hplc.eu | Provides effective hydrophobic interaction for separation. Wide pores prevent size-exclusion effects. |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% TFA. | Acetonitrile is a common organic modifier. TFA acts as an ion-pairing agent to improve peak shape and masks charges on basic residues. rsc.org |
| Gradient Elution | A shallow gradient of increasing acetonitrile concentration. | Provides high-resolution separation of the target peptide from closely eluting impurities like deletion sequences. |
| Aggregation Issues | Use of alternative mobile phase modifiers (e.g., 0.1% NH₄OH) or organic co-solvents. frontiersin.org | For peptides that aggregate under acidic TFA conditions, changing the pH can improve solubility and chromatographic behavior. |
| Alternative Methods | Ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC). nih.gov | Can be used as an orthogonal purification step before or after RP-HPLC for very complex crude mixtures or to remove non-peptidic impurities. |
Conformational and Structural Analysis of N Methylated Asparagine Containing Peptides
Impact of N-Methylation on Peptide Backbone Conformation
N-methylation of an asparagine residue introduces a tertiary amide bond into the peptide backbone, which carries substantial stereochemical implications. The presence of the N-methyl group sterically hinders rotation around the backbone dihedral angles and alters the electronic properties of the amide bond, leading to distinct conformational preferences compared to its non-methylated counterpart.
The accessible conformational space for an amino acid residue is typically visualized using a Ramachandran plot, which maps the permissible combinations of the backbone dihedral angles phi (Φ) and psi (Ψ). For a standard L-amino acid, the most populated regions of the Ramachandran plot correspond to the α-helical and β-sheet conformations. However, the introduction of an N-methyl group significantly restricts this conformational freedom. researchgate.net
Calculations and experimental data for N-methylated residues indicate that the presence of the methyl group can render the α-helical region of the Ramachandran space inaccessible. researchgate.net The steric clash between the N-methyl group and the adjacent carbonyl oxygen and side chains disfavors the Φ and Ψ angles characteristic of right-handed α-helices. Consequently, the Ramachandran plot for an N-methylated asparagine residue is expected to show a depopulation of the canonical α-helical region and a potential shift towards more extended or turn-like conformations.
Table 1: Representative Dihedral Angles (Φ, Ψ) for Amino Acid Conformations
| Conformation | Idealized Φ Angle (°) | Idealized Ψ Angle (°) |
| Right-handed α-helix | -57 | -47 |
| Parallel β-sheet | -119 | +113 |
| Antiparallel β-sheet | -139 | +135 |
| Left-handed α-helix | +57 | +47 |
This table presents idealized dihedral angles for common secondary structures. The presence of an N-methyl group would significantly alter the probability of observing these angles for the methylated residue.
As a direct consequence of the altered Ramachandran plot distributions, N-methylation of asparagine disrupts the formation of canonical secondary structures. The inability to adopt the required dihedral angles makes N-methylated asparagine a potent α-helix breaker. When incorporated into a helical peptide, it introduces a kink or disruption in the helical geometry.
A key feature of tertiary amide bonds, such as the one formed by N-methylated asparagine, is the reduced energy barrier for cis-trans isomerization compared to the secondary amide bonds found in non-methylated peptides. nih.gov In a typical peptide backbone, the trans conformation of the amide bond (ω ≈ 180°) is overwhelmingly favored due to steric reasons. However, for N-methylated residues, the energy difference between the cis (ω ≈ 0°) and trans isomers is significantly smaller, leading to a measurable population of the cis conformation in solution. nih.gov
Role of N-Methylation in Intramolecular Hydrogen Bonding Networks
The substitution of the amide proton with a methyl group in N-methylated asparagine has a direct and significant impact on intramolecular hydrogen bonding. The N-methylated amide nitrogen can no longer act as a hydrogen bond donor. This loss of a crucial hydrogen bond donor disrupts the canonical hydrogen bonding patterns that stabilize secondary structures like α-helices and β-sheets.
However, the carbonyl oxygen of the N-methylated asparagine residue can still act as a hydrogen bond acceptor. The conformational constraints imposed by the N-methyl group can, in some cases, pre-organize the peptide backbone to facilitate the formation of non-canonical intramolecular hydrogen bonds. For example, the side chain of asparagine itself contains a carboxamide group that can participate in hydrogen bonding. khanacademy.org The altered backbone conformation due to N-methylation could potentially influence the orientation of the asparagine side chain, leading to novel side chain-backbone or side chain-side chain hydrogen bonding interactions that stabilize specific folded structures. researchgate.netresearchgate.netnih.gov The formation of motifs where an asparagine side chain forms two hydrogen bonds with main-chain atoms of residues ahead in the sequence is a common stabilizing feature in proteins, and N-methylation would likely impact the propensity to form such motifs. nih.gov
Conformational Dynamics and Rigidity Induced by N-Methylated Asparagine Residues
The introduction of N-methylated asparagine can have a dual effect on the conformational dynamics of a peptide. On one hand, the steric hindrance of the methyl group restricts the rotation around the backbone bonds, leading to a more rigid and conformationally constrained local structure. nih.gov This increased rigidity can be advantageous in designing peptides with well-defined three-dimensional structures, as it reduces the entropic penalty upon binding to a target.
Structure-Activity Relationship (SAR) Studies Correlating Conformation with Biological Function
Structure-activity relationship (SAR) studies of N-methylated peptides have consistently demonstrated a strong correlation between conformation and biological activity. nih.gov By systematically replacing native amino acids with their N-methylated counterparts (a process often referred to as an "N-methyl scan"), researchers can probe the conformational requirements for bioactivity. ub.edu
In the context of N-methylated asparagine, SAR studies would aim to elucidate how the conformational changes induced by this modification affect the peptide's ability to bind to its target receptor or enzyme. For example, if a specific turn structure is required for binding, the introduction of N-methylated asparagine at a key position could pre-organize the peptide into that active conformation, leading to enhanced potency. Conversely, if an α-helical conformation is necessary for activity, incorporating N-methylated asparagine would likely lead to a decrease in biological function. nih.gov
The improved metabolic stability of N-methylated peptides is another crucial aspect of their enhanced pharmacological profiles. nih.gov The steric shielding provided by the N-methyl group can protect the adjacent peptide bond from proteolytic degradation, thereby increasing the peptide's half-life in vivo.
Mechanistic Investigations of Side Reactions Involving Asparagine and N Methylated Asparagine
Aspartimide Formation in Fmoc SPPS of Asparagine-Containing Sequences
One of the most significant challenges in the fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis of peptides containing aspartic acid (Asp) or asparagine (Asn) is the formation of a cyclic aspartimide (succinimide) intermediate. nih.gov This side reaction is catalyzed by the basic conditions used for Fmoc group removal, typically with piperidine (B6355638). iris-biotech.deissuu.com The process involves a nucleophilic attack by the backbone amide nitrogen of the residue following the Asp/Asn on the side-chain carbonyl group. iris-biotech.dersc.org While the primary focus is often on aspartic acid, the same mechanistic principles apply to asparagine, where the side-chain amide can undergo related transformations, or more commonly, where the preceding aspartic acid residue leads to these issues. The formation of aspartimide is problematic as it leads to a cascade of undesired products. nih.gov
Sequence-Dependent Aspartimide Formation Propensities
The rate of aspartimide formation is highly dependent on the amino acid residue C-terminal to the asparagine or aspartic acid. nih.goviris-biotech.de Sequences where the residue's side chain is small and flexible, offering minimal steric hindrance, are particularly susceptible. wikipedia.org The -Asp-Gly- sequence is recognized as the most prone to this side reaction due to the lack of a bulky side chain on glycine (B1666218). nih.gov Other sequences with a high propensity for aspartimide formation include those with polar or charged residues. nih.goviris-biotech.de
| Peptide Sequence Motif (Asp-Xxx) | Relative Propensity for Aspartimide Formation | Reference |
|---|---|---|
| Asp-Gly | Very High | nih.gov |
| Asp-Asn | High | nih.gov |
| Asp-Arg | High | nih.goviris-biotech.de |
| Asp-Asp | High | nih.goviris-biotech.de |
| Asp-Ser | Moderate to High | nih.govpeptide.com |
| Asp-Thr | Moderate to High | nih.gov |
| Asp-Ala | Moderate | peptide.com |
Mechanisms of Aspartimide-Mediated Epimerization and Ring Opening
Once formed, the aspartimide intermediate is unstable and susceptible to further reactions. The planarity of the succinimide (B58015) ring and the acidity of the α-proton lead to rapid epimerization at the α-carbon of the aspartyl residue. iris-biotech.desigmaaldrich.com This loss of chiral integrity is a major issue, as the resulting D-aspartyl peptides are difficult to separate from the desired L-aspartyl product due to their similar physicochemical properties. sigmaaldrich.com
The aspartimide ring can be opened by nucleophiles present in the reaction mixture. rsc.orgmdpi.com
Hydrolysis : Attack by residual water molecules opens the ring to form a mixture of α-aspartyl and β-aspartyl peptides. The β-aspartyl peptide, where the peptide backbone continues through the side-chain carboxyl group, is the major product, typically forming in a ratio of approximately 3:1 over the α-aspartyl peptide. nih.govionsource.com
Aminolysis : The piperidine used for Fmoc deprotection can also act as a nucleophile, attacking the aspartimide to form D/L-α-piperidides and D/L-β-piperidides. nih.goviris-biotech.de
Strategies for Aspartimide Suppression in Synthesis
Several strategies have been developed to minimize or prevent aspartimide formation during Fmoc-SPPS.
Backbone Protection : One of the most effective methods is to protect the amide nitrogen of the residue following the aspartic acid. nih.gov The introduction of a temporary N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) group on the amide nitrogen of the C-terminal residue (e.g., Glycine in an Asp-Gly motif) prevents the initial intramolecular cyclization. peptide.comresearchgate.netiris-biotech.de These protecting groups are stable during synthesis and are removed during the final trifluoroacetic acid (TFA) cleavage. iris-biotech.de
Bulky Side-Chain Esters : Increasing the steric bulk of the aspartic acid side-chain protecting group can physically hinder the nucleophilic attack of the backbone amide. iris-biotech.debiotage.com While the standard tert-butyl (OtBu) ester offers some protection, more sterically demanding esters like 3-methylpent-3-yl (OMpe), 2-ethyl-pent-3-yl (OEpe), and 2-phenyl-isopropyl (OPip) have shown greater efficacy in reducing aspartimide formation. iris-biotech.deresearchgate.netnih.gov More recently, the β-benzyloxymethyl (OBno) ester has been shown to provide excellent suppression of this side reaction, even in challenging sequences. sigmaaldrich.com
Pseudoproline Dipeptides : The conformation of the peptide chain influences the proximity of the reacting groups. Placing a pseudoproline (ΨPro) dipeptide, derived from serine or threonine, near the aspartimide-prone sequence can disrupt local secondary structures that favor the side reaction. researchgate.netiris-biotech.de
Modified Deprotection Conditions : Adjusting the Fmoc deprotection conditions can also reduce aspartimide formation. Using a weaker base like piperazine (B1678402) instead of piperidine, or adding acidic additives such as formic acid or hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution, can lower the basicity and suppress the base-catalyzed side reaction. issuu.comiris-biotech.debiotage.comnih.gov
Non-Enzymatic Peptide Bond Cleavage at Asparagine Residues
Separate from the side reactions during chemical synthesis, asparagine residues can participate in non-enzymatic post-translational modifications in vivo. These reactions can lead to peptide bond cleavage or deamidation, altering protein structure and function and are implicated in protein aging and degradation. nih.govacs.org
Succinimide Formation Mechanisms and Peptide Fragmentation
Under physiological conditions, a non-enzymatic cleavage of the peptide bond at the C-terminal side of an asparagine residue can occur. nih.govacs.org This process is much slower than the deamidation of the Asn side chain. nih.govresearchgate.net It is observed in long-lived proteins, such as α-crystallins and aquaporin 0 in the eye lens, and is associated with age-related cataracts. nih.govacs.org
The mechanism proceeds through a succinimide intermediate in a two-step process: acs.orgresearchgate.net
Cyclization : The side-chain amide nitrogen of the asparagine residue attacks the main-chain carbonyl carbon of the same residue. This is distinct from aspartimide formation in SPPS, where the attacking nucleophile is the backbone nitrogen of the next residue. This attack forms a five-membered succinimide ring.
Peptide Bond Cleavage : The formation of the succinimide ring leads to the cleavage of the original peptide bond C-terminal to the asparagine residue, resulting in peptide fragmentation.
Quantum chemical calculations suggest that this reaction, which has a high activation energy if catalyzed by water alone, can be facilitated under physiological conditions by ions such as dihydrogen phosphate (B84403) (H₂PO₄⁻) and bicarbonate (HCO₃⁻) acting as proton transfer catalysts. nih.govacs.orgacs.org
Deamidation of Asparagine Side Chains
Deamidation is a common non-enzymatic modification where the side-chain amide group of asparagine is hydrolyzed to a carboxylic acid. wikipedia.orgionsource.com This reaction also proceeds through a succinimide intermediate, but the outcome is different from peptide cleavage. ionsource.com
The mechanism involves the nucleophilic attack of the peptide bond nitrogen from the C-terminally adjacent (N+1) amino acid on the side-chain carbonyl carbon of the asparagine, forming a succinimide ring. wikipedia.orgionsource.com This is the same initial step as aspartimide formation in SPPS. However, under physiological pH, the unstable succinimide intermediate is rapidly hydrolyzed, yielding two main products: a normal aspartic acid (Asp) residue and a more predominant isoaspartic acid (isoAsp) residue, where the peptide backbone is rerouted through the side-chain carboxyl group. wikipedia.orgionsource.com This conversion introduces a "kink" in the peptide backbone and adds a negative charge, which can alter the protein's structure, stability, and biological function. wikipedia.org The rate of deamidation is highly dependent on the (N+1) residue, with glycine and serine promoting the fastest rates. wikipedia.orgpnas.org
Interplay of N-Methylation with Asparagine-Related Degradation Pathways
The chemical stability of peptides and proteins is of paramount importance, and asparagine (Asn) residues are frequently implicated in degradation pathways that can alter the structure and function of these biomolecules. A primary route of non-enzymatic degradation is the deamidation of the asparagine side chain. This process involves an intramolecular nucleophilic attack by the backbone nitrogen of the succeeding amino acid residue on the side-chain carbonyl carbon of asparagine. mdpi.comresearchgate.net This attack forms a five-membered succinimide or aspartimide intermediate. mdpi.comnih.gov
This cyclic intermediate is susceptible to hydrolysis, which can result in a mixture of products, including the native L-aspartyl peptide, the isomerized L-isoaspartyl peptide, and their D-enantiomers. mdpi.comacs.org The formation of this succinimide intermediate is often the rate-limiting step in the deamidation process. researchgate.net The rate of this degradation is highly dependent on the local environment, including pH, temperature, and the primary sequence. mdpi.comnih.gov Notably, sequences where asparagine is followed by small, flexible residues such as glycine (Gly), serine (Ser), or alanine (B10760859) (Ala) are particularly prone to rapid deamidation. mdpi.com
N-methylation of the asparagine side-chain amide, as seen in N-Fmoc-N'-methyl-L-asparagine, introduces a significant alteration that directly interferes with this degradation mechanism. The substitution of a hydrogen atom on the side-chain amide with a methyl group has two major consequences. It adds steric bulk and, more critically, it removes a key amide hydrogen. pnas.org This hydrogen is believed to participate in the intramolecular cyclization reaction that leads to the succinimide intermediate. pnas.org
Research on synthetic peptides has demonstrated that this single methylation can dramatically slow the spontaneous deamidation of the asparagine side chain, with studies indicating a reduction in the rate of degradation by as much as 45-fold. pnas.org This stabilizing effect is a key motivation for incorporating N-methylated asparagine into synthetic peptides to enhance their shelf-life and in-vivo stability.
While N-methylation offers a protective advantage against deamidation in the final peptide product, the process of incorporating N-methylated residues during solid-phase peptide synthesis (SPPS) requires careful consideration. The on-resin N-methylation of a peptide can be a multi-step process that, if not optimized, can lead to its own set of side reactions. acs.org For instance, the conditions required for methylation might inadvertently promote other unwanted reactions. One study noted that prolonged exposure to the base DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) during an on-resin methylation attempt of a peptide with an N-terminal aspartic acid led to significant aspartimide formation, compromising the purity of the final product. acs.org
The table below summarizes the influence of N-methylation on the primary degradation pathway of asparagine.
Table 1: Effect of N-Methylation on Asparagine Deamidation
| Degradation Pathway | Residue | Mechanism | Effect of N-Methylation | Reference |
|---|---|---|---|---|
| Deamidation | L-Asparagine | Intramolecular nucleophilic attack by the (n+1) backbone nitrogen on the side-chain γ-carbonyl, forming a succinimide intermediate. | N-methylation of the side-chain amide removes a crucial hydrogen and adds steric hindrance, significantly inhibiting the formation of the succinimide intermediate. | pnas.org |
The interplay between the protective nature of N-methylation and potential synthesis-related side reactions is a critical consideration for peptide chemists. The choice to use a pre-formed building block like this compound is often a strategy to circumvent the challenges and potential side reactions associated with on-resin methylation procedures. nih.govresearchgate.net
The following table outlines common side reactions involving asparagine during peptide synthesis and the impact of side-chain N-methylation.
Table 2: Asparagine-Related Side Reactions in Peptide Synthesis and the Influence of N-Methylation
| Side Reaction | Description | Typical Conditions | Impact of Side-Chain N-Methylation |
|---|---|---|---|
| Deamidation / Succinimide Formation | Intramolecular cyclization leading to isoaspartyl and aspartyl peptide impurities. mdpi.com | Basic conditions (e.g., piperidine for Fmoc removal), acidic conditions (e.g., TFA cleavage), elevated temperatures. nih.goviris-biotech.deiris-biotech.de | The N-methyl group on the side chain sterically and electronically disfavors the cyclization, acting as a protecting group against this side reaction. pnas.org |
| Peptide Cleavage at Asn | Spontaneous peptide bond cleavage C-terminal to Asn, resulting in a C-terminal succinimide. portlandpress.com | Neutral or slightly basic pH over extended periods. | The stabilizing effect of the N-methyl group against succinimide formation is expected to reduce the likelihood of this cleavage pathway. |
| Nitrile Formation | Dehydration of the asparagine side-chain amide to a nitrile. | Can occur with certain coupling reagents like DCC or DIC. peptide.com | The presence of the N-methyl group prevents this dehydration reaction as it requires two hydrogens on the amide nitrogen. |
Advanced Analytical and Computational Methodologies in N Fmoc N Methyl L Asparagine Research
Spectroscopic Techniques for Conformational Elucidation
Understanding the three-dimensional structure of peptides containing N-Fmoc-N'-methyl-L-asparagine is crucial for establishing structure-activity relationships. Spectroscopic methods are paramount in providing detailed insights into the conformational preferences and secondary structures adopted by these modified peptides in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-methylated peptides at an atomic level. rsc.org The introduction of an N-methyl group on the amide nitrogen, as in N'-methyl-L-asparagine, introduces significant conformational complexity, primarily due to the potential for both cis and trans conformations of the Xaa-N-Me-Asp bond. These conformers often interconvert slowly on the NMR timescale, leading to two distinct sets of signals for the residues flanking the methylated site. scribd.comresearchgate.net
Researchers have synthesized and analyzed libraries of N-methylated peptides to understand these conformational effects. nih.govresearchgate.net Two-dimensional (2D) NMR techniques are essential for assigning these complex spectra and elucidating the preferred conformations. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful, as they provide through-space distance constraints that help define the peptide's three-dimensional fold and differentiate between cis and trans isomers. For instance, a strong NOE correlation between an alpha proton (Hα) of a residue and the N-methyl protons of the following residue is indicative of a trans peptide bond.
Solid-state NMR (ssNMR) has also emerged as a valuable technique, especially for studying Fmoc-protected amino acids which are key intermediates in peptide synthesis. rsc.org Studies using ¹⁷O ssNMR on Fmoc-amino acids, supported by Density Functional Theory (DFT) calculations, have successfully characterized the carbonyl and hydroxyl oxygen sites, providing a sensitive probe of the local chemical environment. rsc.org
| NMR Technique | Observable Parameter | Structural Information Gained | Typical Finding in N-Methylated Peptides |
|---|---|---|---|
| 1D ¹H NMR | Chemical Shift (δ) | Information on the local electronic environment of protons. | Appearance of doubled signals for residues near the N-methyl site, indicating slow-exchanging cis/trans isomers. researchgate.net |
| 2D NOESY/ROESY | NOE/ROE Cross-Peaks | Provides through-space internuclear distances (<5 Å). | Crucial for differentiating cis/trans isomers and determining the overall 3D structure. scribd.com |
| 2D TOCSY | Correlation Cross-Peaks | Identifies protons within the same spin system (amino acid residue). | Aids in the assignment of individual residue signals, even in complex, overlapping spectra. |
| ¹³C NMR | Chemical Shift (δ) of Cβ and Cγ | Sensitive to the cis/trans isomerization of the preceding peptide bond. | Distinct chemical shifts for Cβ and Cγ carbons are observed for cis and trans conformers. |
In the context of peptides containing this compound, CD is used to evaluate how N-methylation perturbs the peptide backbone and influences its folding. For example, the introduction of an N-methyl group can disrupt hydrogen bonding patterns necessary for forming stable α-helices or β-sheets, while promoting the formation of β-turns. scribd.com The CD spectrum of a peptide can be monitored under various conditions (e.g., temperature, solvent) to assess the stability of its folded structure. For instance, the CD spectrum of amycolimiditide, a graspetide, shows characteristics of β-strands, which supports its structural model derived from NMR. nih.gov
| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet (Antiparallel) | ~195-200 | ~215-220 |
| β-Turn | Varies significantly with turn type; often a weak signal compared to helices or sheets. | |
| Random Coil | ~212 | ~198 |
Mass Spectrometry-Based Characterization of N-Methylated Asparagine Peptides
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptides, providing precise mass measurements and sequence information. nih.govnih.gov For peptides incorporating this compound, MS is used to verify the successful incorporation of the modified amino acid and to confirm the final sequence of the synthesized peptide. electronicsandbooks.com High-resolution mass spectrometry can easily detect the mass shift corresponding to the N-methylation (+14.01565 Da).
Tandem mass spectrometry (MS/MS), using fragmentation methods like Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD), is employed for peptide sequencing. nih.gov The fragmentation patterns of N-methylated peptides can be complex. The N-methyl group can influence fragmentation pathways, sometimes making sequencing more challenging compared to their non-methylated counterparts. However, these techniques can also provide specific ion signals that help to localize the site of methylation within the peptide chain. nih.gov For instance, in the analysis of neuropeptides, MS methods have been developed to differentiate and localize various isomers, including those arising from methylation. acs.org
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC-MS | Purity and Mass Verification | Combines separation with mass detection to confirm the molecular weight of the target peptide and identify impurities. rsc.org |
| MALDI-TOF MS | Rapid Mass Measurement | Provides fast and accurate molecular weight determination of the intact peptide. |
| ESI-MS/MS (CID/ETD) | Peptide Sequencing and PTM Localization | Generates fragment ions (b- and y-ions) to determine the amino acid sequence and pinpoint the location of the N-methyl group. nih.gov |
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis and purification of this compound and the peptides synthesized from it. rsc.orgresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common method used to assess the purity of the final peptide product, separating the target peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. rsc.org The presence of impurities such as residual acetic acid from solvents can lead to capped peptides, which are readily identified by HPLC. merckmillipore.com
The synthesis of peptides with modified amino acids can sometimes lead to the formation of stereoisomers. nih.govcolab.ws Chiral chromatography is essential for separating these isomers to ensure the stereochemical purity of the final product. nih.gov Specialized chiral stationary phases (CSPs), such as those based on Cinchona alkaloids, can effectively separate the stereoisomers of β-methylated amino acids and the peptides containing them, operating in a polar ionic mode. nih.gov The ability to separate all four stereoisomers of a peptide in a single chromatographic run is a significant advantage for quality control in peptide synthesis. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide powerful predictive insights into the structural and dynamic properties of N-methylated peptides, complementing experimental data from techniques like NMR and CD. rsc.org
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to perform high-accuracy calculations on smaller peptide fragments or the modified residue itself. rsc.org These studies are invaluable for understanding the intrinsic conformational preferences of the N-methylated peptide bond. QM calculations can accurately predict the relative energies of the cis and trans conformers and the energy barrier for their interconversion. This information is critical for interpreting experimental NMR data where multiple conformers are observed.
Furthermore, QM studies can elucidate reaction mechanisms, such as the cyclization of peptides or potential side reactions during synthesis. Molecular dynamics (MD) simulations, often using force fields refined with QM data, extend these insights to larger peptide systems and longer timescales. rsc.org These simulations can map the entire conformational landscape of an N-methylated peptide in solution, predicting its dominant structures and dynamic behavior, which are key determinants of its biological activity. nih.govrsc.org For example, computational models have been successfully used to predict the membrane permeability of N-methylated cyclic peptides, guiding the design of analogs with improved pharmacokinetic properties. nih.gov
Molecular Dynamics (MD) Simulations of N-Methylated Peptides
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational dynamics and structural preferences of peptides containing N-methylated amino acids, such as N-methyl-L-asparagine. The introduction of a methyl group on the backbone amide nitrogen atom significantly impacts the peptide's local and global conformation by restricting the available Ramachandran space and influencing the cis/trans isomerization of the peptide bond.
Research in this area often focuses on how N-methylation affects the secondary structure propensity, solvent accessibility, and intramolecular hydrogen bonding patterns of peptides. For instance, MD simulations of peptides containing N-methylated alanine (B10760859) have revealed a tendency to adopt non-standard helical or extended beta-strand structures, depending on the solvent environment and surrounding amino acid sequence. researchgate.net These simulations provide atomic-level insights into the stabilizing or destabilizing effects of N-methylation on canonical secondary structures like alpha-helices and beta-sheets.
In the context of peptides incorporating N-methyl-L-asparagine, MD simulations can elucidate the orientation of the N-methyl group and the carboxamide side chain, and how these influence interactions with solvent molecules and other residues. A critical aspect of these simulations is the accurate representation of the forces governing atomic interactions, which are defined by the force field. The quality of the simulation results is highly dependent on the precise parameterization of the N-methylated residue within the chosen force field (e.g., CHARMM, AMBER). nih.gov
A typical MD simulation protocol for an N-methylated peptide involves several key steps, as summarized in the table below.
| Simulation Stage | Description | Typical Parameters |
| System Setup | The peptide structure is placed in a simulation box, typically solvated with an explicit water model (e.g., TIP3P, SPC/E). Counter-ions are added to neutralize the system. | Box size: e.g., 10 Å buffer from peptide surface; Water model: TIP3P; Ions: Na+, Cl- |
| Energy Minimization | The initial system is subjected to energy minimization to remove steric clashes and unfavorable contacts. | Typically 5000-10000 steps of steepest descent followed by conjugate gradient minimization. |
| Equilibration | The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) ensembles to ensure proper temperature and pressure stabilization. | NVT equilibration for ~100 ps; NPT equilibration for ~500 ps; Temperature: 300 K; Pressure: 1 atm. |
| Production Run | The main simulation is run for a duration sufficient to sample the conformational landscape of the peptide. | 100 ns to several microseconds, depending on the complexity of the peptide and the process being studied. |
| Analysis | Trajectories are analyzed to extract structural and dynamic information, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), secondary structure evolution, and hydrogen bond analysis. | Analysis of backbone dihedral angles (phi, psi), cis/trans isomer populations, and radial distribution functions. |
This table presents a generalized workflow for MD simulations of peptides. Specific parameters can vary based on the system and research question.
These simulations can reveal dynamic conformational equilibria that are often difficult to capture with experimental methods alone, providing a detailed picture of how N-methylation of asparagine can modulate peptide structure and, by extension, its biological activity. acs.org
In Silico Screening and Design Algorithms for N-Methylated Amino Acids in Peptide Libraries
The incorporation of N-methylated amino acids like N-methyl-L-asparagine into peptide libraries offers a promising strategy for discovering novel peptide-based therapeutics with enhanced properties such as increased proteolytic stability and membrane permeability. nih.gov In silico screening and design algorithms play a pivotal role in navigating the vast chemical space of these modified peptide libraries to identify candidates with high affinity and specificity for a given biological target. nih.govnih.gov
Computational approaches for screening N-methylated peptide libraries can be broadly categorized into structure-based and ligand-based methods. Structure-based methods, such as molecular docking, require the three-dimensional structure of the target protein. In this approach, each peptide in a virtual library, including those with N-methyl-L-asparagine, is docked into the binding site of the target, and a scoring function is used to estimate the binding affinity. plos.org The N-methylation introduces unique stereochemical constraints that must be accurately handled by the docking algorithm and scoring function.
Peptide design algorithms can be employed to create novel peptide sequences with desired properties. These algorithms often utilize a combination of conformational sampling techniques and energy calculations to explore sequence and conformational space simultaneously. For peptides containing N-methylated residues, the algorithm must account for the altered backbone flexibility and the potential for cis-amide bonds.
The following table outlines common in silico tools and the type of data they generate in the context of screening N-methylated peptide libraries.
| Computational Tool/Algorithm | Application in N-Methylated Peptide Screening | Generated Data/Output |
| Molecular Docking (e.g., AutoDock, Glide) | Predicts the binding mode and affinity of N-methylated peptides to a target protein. | Docking score (e.g., kcal/mol), predicted binding pose, and key intermolecular interactions (hydrogen bonds, hydrophobic contacts). |
| Peptide Design Algorithms (e.g., Rosetta, FoldX) | Designs novel peptide sequences containing N-methylated residues with optimized binding to a target. | Optimized peptide sequences, predicted binding free energies, and structural models of the peptide-protein complex. |
| Machine Learning Models (e.g., Random Forest, Support Vector Machines) | Predicts the biological activity of N-methylated peptides based on their sequence and physicochemical properties. acs.orgresearchgate.net | Predicted activity scores, classification of peptides as active or inactive, and identification of important features for activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the structural features of N-methylated peptides with their biological activity. | QSAR equations, statistical parameters (e.g., R², Q²), and predictions for new peptide analogs. |
This table provides examples of computational tools and their applications. The choice of tool depends on the specific research objective and available data.
The insights gained from these in silico approaches can significantly reduce the time and cost associated with experimental screening by prioritizing a smaller, more promising set of N-methylated peptide candidates for chemical synthesis and biological evaluation. researchgate.net
Parameterization of N-Methyl Amino Acids for Computational Design Programs
The accuracy of computational methods like molecular dynamics simulations and in silico design heavily relies on the quality of the underlying force field parameters. uiuc.edu A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. For N-methylated amino acids such as N-methyl-L-asparagine, standard force fields may not have pre-existing parameters, necessitating their development and validation.
The parameterization process for an N-methylated residue involves determining values for various terms that describe the molecule's internal and external interactions. These include bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov These parameters are typically derived from high-level quantum mechanical (QM) calculations and validated against experimental data where available. nih.gov
The key steps in parameterizing an N-methylated amino acid for use in computational design programs are:
Model Compound Selection: A small model compound, or "dipeptide," is typically used to represent the N-methylated residue in a peptide environment (e.g., Ace-NMeAsn-NMe).
Quantum Mechanical Calculations: High-level QM calculations (e.g., using density functional theory or Møller-Plesset perturbation theory) are performed on the model compound to obtain its equilibrium geometry, vibrational frequencies, and conformational energy landscape. nih.gov
Parameter Derivation: The QM data is used to derive the force field parameters. For example, bond and angle force constants are often fitted to reproduce the QM vibrational frequencies. Dihedral angle parameters are crucial for correctly modeling the conformational preferences (e.g., the cis/trans equilibrium of the peptide bond) and are fitted to the QM potential energy surface.
Charge Determination: Atomic partial charges are derived to accurately represent the electrostatic potential of the molecule. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used for this purpose. nih.gov
Validation: The new parameters are tested in MD simulations to ensure they can reproduce known experimental or QM data, such as conformational preferences or thermodynamic properties.
The following table summarizes the types of parameters that need to be determined for an N-methylated amino acid like N-methyl-L-asparagine.
| Parameter Type | Description | Method of Derivation |
| Bond Stretching | Describes the energy required to stretch or compress a covalent bond from its equilibrium length. | Derived from QM calculations of bond lengths and vibrational frequencies. |
| Angle Bending | Describes the energy required to bend a bond angle from its equilibrium value. | Derived from QM calculations of bond angles and vibrational frequencies. |
| Dihedral Torsions | Describes the energy associated with rotation around a covalent bond, crucial for conformational changes. | Fitted to reproduce the potential energy surface from QM scans of key dihedral angles. |
| Improper Torsions | Maintains the planarity of groups like the peptide bond or aromatic rings. | Defined to keep specific atoms in a plane based on QM geometries. |
| Van der Waals | Describes short-range repulsive and long-range attractive forces between non-bonded atoms (Lennard-Jones potential). | Typically transferred from existing parameters for similar atom types. |
| Electrostatic (Partial Charges) | Describes the Coulombic interactions between atoms based on their partial charges. | Derived from fitting to the QM electrostatic potential (e.g., using RESP). nih.gov |
This table outlines the fundamental parameters required for a molecular mechanics force field.
The development of robust and validated parameters for N-methylated amino acids is a critical prerequisite for the reliable application of advanced computational methodologies in the research and design of N-methylated peptides. nih.govnih.gov
Applications of N Fmoc N Methyl L Asparagine in Peptide Drug Discovery and Chemical Biology
Design and Synthesis of Bioactive N-Methylated Peptide Analogs
The introduction of an N-methyl group on the amide nitrogen of an amino acid residue, such as asparagine, imparts significant changes to the local peptide structure. This modification eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric bulk, which can restrict the conformational freedom of the peptide backbone. These changes are instrumental in designing peptide analogs with improved pharmacological profiles. researchgate.netingentaconnect.com The use of N-Fmoc-N'-methyl-L-asparagine in SPPS allows for the precise placement of this modification within a peptide sequence, facilitating the systematic exploration of its effects on bioactivity. nih.gov
N-methylation is a widely employed strategy in the development of both enzyme inhibitors and receptor modulators. By altering the conformational landscape of a peptide, N-methylation can lock the molecule into a bioactive conformation that is more favorable for binding to a target enzyme's active site or a receptor's binding pocket. researchgate.netnih.gov This can lead to enhanced potency and, in some cases, a shift in activity from agonism to antagonism, or vice versa.
The enhanced proteolytic stability conferred by N-methylation is also a critical factor in the development of peptide-based drugs. Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The presence of an N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo. ingentaconnect.comnih.gov
While specific examples detailing the use of N-methylated asparagine in prominent enzyme inhibitors or receptor modulators are not extensively documented in publicly available research, the general principle is well-established. For instance, N-methylation has been systematically applied to optimize peptide inhibitors for a variety of targets. nih.gov
Functional selectivity, or biased agonism, is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. This concept is of significant interest in drug discovery as it offers the potential to develop drugs with more specific effects and fewer side effects. N-methylation scanning, where each amino acid in a peptide sequence is systematically replaced with its N-methylated counterpart, has proven to be a valuable tool for inducing and studying functional selectivity. nih.gov
A notable example of this is the N-methyl scanning of a cyclic hexapeptide integrin antagonist, cyclo(-GRGDfL-). Multiple N-methylation of this peptide was found to increase its selectivity for different integrin subtypes, demonstrating the utility of this modification in fine-tuning the bioactivity of peptides. nih.gov While this study did not specifically involve N-methylated asparagine, it highlights the power of the N-methylation strategy, which can be implemented using building blocks like this compound, to dissect the molecular determinants of receptor interaction and signaling.
Interactive Table: Impact of N-Methylation on Peptide-Receptor Interactions
| Peptide Analog | N-Methylated Residue | Effect on Binding Affinity | Change in Functional Activity | Reference |
| G-protein Ligand Variant | Lysine (B10760008) | Improved affinity for Gα12 | Increased selectivity over Gαi1 | nih.gov |
| Integrin Antagonist | Multiple residues | Maintained or slightly altered | Increased selectivity for integrin subtypes | nih.gov |
Therapeutic Potential in Disease Models
The unique properties imparted by N-methylation make it a valuable modification for developing peptide-based therapeutics for a range of diseases. The ability to enhance stability and modulate bioactivity allows for the creation of peptide analogs with improved efficacy in preclinical models.
Alzheimer's disease is characterized by the aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils. A promising therapeutic strategy is to develop molecules that can inhibit this aggregation process. N-methylated peptides have emerged as potent inhibitors of Aβ fibrillogenesis. These inhibitors are often designed to be homologous to a segment of the Aβ peptide itself. The N-methyl group disrupts the hydrogen bonding network required for β-sheet formation, a critical step in amyloid aggregation, thereby "capping" the growing fibril. nih.gov
While specific studies focusing on N-methylated asparagine in this context are not prominent, research on other N-methylated peptides has demonstrated the effectiveness of this approach. For example, N-methylated derivatives of the KLVFF sequence of Aβ have been shown to inhibit Aβ aggregation and reduce its toxicity. nih.gov The incorporation of this compound could be a valuable strategy in designing novel Aβ aggregation inhibitors, particularly given the presence of an asparagine residue at position 27 of the Aβ sequence.
Interactive Table: N-Methylated Peptides as Amyloid-β Aggregation Inhibitors
| Inhibitor Peptide | Target Aβ Sequence | Mechanism of Inhibition | Key Findings | Reference |
| N-methylated KLVFF analogs | Aβ(16-20) | Binds to Aβ and disrupts β-sheet formation | Inhibition of Aβ aggregation and reduction of toxicity | nih.gov |
| N-methylated asyn(71-82) derivatives | α-Synuclein | Prevents fibril formation | Highly effective at inhibiting α-synuclein aggregation | nih.gov |
The development of new anti-parasitic and nematicidal agents is a critical area of research due to the rise of drug resistance. Peptides represent a promising class of molecules for this purpose. N-methylation has been shown to be a valuable strategy in optimizing peptide-based anti-parasitic agents.
For instance, a comprehensive N-methyl scan of a 20-residue peptide inhibitor of the malaria parasite Plasmodium falciparum invasion of erythrocytes led to the identification of analogs with dramatically increased affinity, bioactivity, and proteolytic stability. nih.gov This demonstrates that the introduction of N-methyl groups can significantly enhance the therapeutic potential of anti-parasitic peptides.
More directly relevant to nematicidal applications, research has identified N-methylated cyclic peptides that act as potent and selective inhibitors of prokaryotic glycolytic mutases. nih.gov As these enzymes are essential for the metabolism of many parasitic organisms, including nematodes, these findings suggest that peptides incorporating N-methylated amino acids, potentially including N-methylated asparagine, could be developed as novel nematicides. Furthermore, neuropeptides from plant-parasitic nematodes themselves are being explored as potential targets and templates for developing new control strategies. nih.govplos.orgnih.govresearchgate.net The enhanced stability of N-methylated peptides would be advantageous in an agricultural setting.
Neuropeptides play crucial roles as signaling molecules in the central nervous system, modulating a wide range of physiological processes. nih.gov However, their therapeutic potential is often limited by poor metabolic stability and inability to cross the blood-brain barrier. N-methylation offers a strategy to overcome these limitations.
By increasing both proteolytic resistance and lipophilicity, N-methylation can improve the pharmacokinetic properties of neuropeptide analogs. researchgate.netingentaconnect.com This can lead to enhanced central nervous system exposure and a longer duration of action. The use of this compound can facilitate the synthesis of N-methylated neuropeptide analogs for studying their roles in neurological disorders and for developing novel therapeutics. For example, N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and are implicated in various neurological and psychiatric conditions, are a key target for drug development. nih.gov The design of peptide-based modulators of NMDA receptor function could benefit from the incorporation of N-methylated amino acids to enhance their drug-like properties.
N-Methylated Asparagine in Combinatorial Chemistry and Peptide Library Generation
The generation of vast and diverse peptide libraries is a fundamental approach in the discovery of novel bioactive peptides. Combinatorial techniques, such as the one-bead-one-compound (OBOC) method, have revolutionized this field by enabling the synthesis and screening of millions of unique peptide sequences. nih.govmdpi.com The inclusion of non-canonical amino acids, including N-methylated variants like this compound, is a key strategy for expanding the chemical diversity and therapeutic potential of these libraries. nih.gov
The "split-mix" synthesis approach is central to the creation of OBOC libraries, where resin beads are alternately split into separate reaction vessels for coupling with a specific amino acid and then pooled together before the next coupling cycle. nih.gov This process ensures that each individual bead ultimately displays a unique peptide sequence. nih.gov The compatibility of this compound with standard solid-phase peptide synthesis (SPPS) protocols makes it a valuable component for inclusion in such libraries. mdpi.com
The incorporation of N-methylated asparagine residues into a peptide library can have a profound impact on the structural and functional diversity of the library. N-methylation restricts the conformational flexibility of the peptide backbone by eliminating the amide proton, which is a hydrogen bond donor. This conformational constraint can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinities for its target. Furthermore, the introduction of N-methylated residues can significantly enhance the metabolic stability of the resulting peptides by rendering the adjacent peptide bond resistant to cleavage by proteases. nih.govnih.gov This increased stability is a critical attribute for the development of peptide-based therapeutics. nih.govnih.gov
A designed approach to synthesizing libraries of N-methylated peptides can accelerate the screening process for identifying bioactive candidates. nih.gov By systematically replacing standard amino acids with their N-methylated counterparts, researchers can explore the impact of this modification on biological activity and pharmacokinetic properties. nih.gov For instance, a full N-methyl scan of a bioactive peptide can reveal positions where methylation is tolerated or even beneficial for activity, while also improving metabolic stability and intestinal permeability. nih.gov
| Feature | Impact of N-Methylated Asparagine Incorporation |
| Library Diversity | Increases structural diversity by introducing conformational constraints and altering hydrogen bonding patterns. |
| Binding Affinity | Can lead to higher binding affinity by pre-organizing the peptide into a bioactive conformation. |
| Proteolytic Stability | Enhances resistance to enzymatic degradation, increasing the in vivo half-life of hit peptides. nih.govnih.gov |
| Screening | Allows for the discovery of peptides with improved pharmacokinetic profiles directly from the initial screen. nih.gov |
Table 1: Impact of N-Methylated Asparagine on Peptide Library Characteristics
The synthesis of libraries containing N-methylated amino acids is compatible with various high-throughput screening methods, including those that use whole-cell binding assays to identify ligands for cell surface receptors. nih.gov This allows for the direct discovery of peptides with potential applications in targeted therapies.
Bioconjugation Strategies Utilizing this compound for Targeted Delivery Systems
Bioconjugation, the covalent attachment of a biomolecule to another molecule, is a cornerstone of targeted drug delivery. Peptides identified from combinatorial libraries often serve as the targeting moiety, guiding a therapeutic payload or imaging agent to a specific cell type or tissue. While the asparagine side chain itself is not typically used for direct bioconjugation due to its relative inertness, peptides containing N-methylated asparagine can be readily incorporated into targeted delivery systems through various well-established strategies.
The primary methods for conjugating peptides to drug delivery vehicles, such as liposomes or nanoparticles, or to cytotoxic drugs to form antibody-drug conjugates (ADCs), involve the chemical modification of specific amino acid side chains (e.g., lysine, cysteine) or the peptide's N- or C-termini. nih.govmdpi.com Therefore, a peptide containing N-methylated asparagine would be designed to include a suitable reactive handle elsewhere in its sequence for conjugation.
Functionalization of Liposomes:
Liposomes are versatile nanocarriers that can encapsulate therapeutic agents and be decorated with targeting ligands. nih.govnih.gov Peptides containing N-methylated asparagine can be attached to the surface of liposomes to create targeted drug delivery vehicles. nih.gov The N-methylation can enhance the in vivo performance of the targeting peptide by increasing its stability in circulation. nih.gov For example, an N-methylated RGD peptide was shown to increase the circulation time of liposomes and reduce binding to non-target cells. nih.gov
| Conjugation Strategy | Description | Example Application |
| Thiol-Maleimide Coupling | A cysteine residue is introduced into the peptide sequence, and its thiol group reacts with a maleimide-functionalized lipid incorporated into the liposome (B1194612). | Attachment of a targeting peptide to the surface of a doxorubicin-loaded liposome. nih.gov |
| Amide Bond Formation | The N-terminal amine or the side chain of a lysine residue in the peptide is coupled to a carboxyl-functionalized lipid using standard carbodiimide (B86325) chemistry. | Covalent linkage of a cell-penetrating peptide to a stealth liposome. mdpi.com |
| Click Chemistry | An azide (B81097) or alkyne functionality is introduced into the peptide, which then reacts with a complementary group on the liposome surface via a copper-catalyzed or strain-promoted cycloaddition. nih.govanu.edu.au | Site-specific attachment of a targeting peptide to a pre-formed liposome. |
Table 2: Common Bioconjugation Strategies for Peptide-Functionalized Liposomes
Antibody-Drug Conjugates (ADCs):
In the context of ADCs, peptides can serve as part of the linker that connects the antibody to the cytotoxic payload. mdpi.comnih.gov These peptide linkers are often designed to be cleaved by enzymes that are abundant in the tumor microenvironment or within cancer cells, ensuring the specific release of the drug at the target site. The inclusion of N-methylated asparagine within such a linker could modulate its conformation and susceptibility to cleavage, thereby fine-tuning the drug release profile. While the peptide linker itself is a key component, the conjugation to the antibody typically occurs through surface-exposed lysine or cysteine residues on the antibody. nih.gov
The use of this compound in the synthesis of targeting peptides and peptide-based linkers provides a valuable strategy for enhancing the therapeutic potential of bioconjugates. The resulting increase in stability and the ability to fine-tune conformational properties can lead to more effective and safer targeted drug delivery systems. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-Fmoc-N'-methyl-L-asparagine, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves coupling N-Fmoc-protected amino acids with methylated asparagine derivatives. Key steps include:
- Deprotection : Use diethylamine (20% v/v) to remove the Fmoc group under mild conditions, avoiding acid-sensitive side chains .
- Coupling : Activate carboxyl groups with HATU or HBTU in the presence of DIPEA for efficient amide bond formation .
- Methylation : Introduce the methyl group via reductive alkylation or direct alkylation of the amine, ensuring steric hindrance does not impede reactivity .
- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate the product .
- Common Pitfalls : Incomplete deprotection or coupling due to improper reagent stoichiometry. Monitor reactions via LC-MS to confirm intermediate formation .
Q. How do acid-sensitive protecting groups affect the synthesis of this compound?
- Methodological Answer : Acid-labile groups (e.g., Boc) are incompatible with traditional TFA-based deprotection. Instead:
- Use Lewis acid-free conditions (e.g., HATU/DIPEA) for coupling to prevent premature cleavage .
- Employ ionic liquids for Fmoc removal, which avoids acidic conditions and preserves acid-sensitive functionalities .
- Replace Boc with Alloc (allyloxycarbonyl) groups, which can be removed via Pd-catalyzed deallylation under neutral pH .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when integrating this compound into sterically hindered peptide sequences?
- Methodological Answer :
- Activation Reagents : Pre-activate the carboxyl group with HATU/HOAt (1:1 molar ratio) to enhance coupling kinetics in hindered environments .
- Solvent Choice : Use DMF/DCM (1:1) to improve solubility of hydrophobic peptide segments .
- Temperature Control : Conduct reactions at 4°C to reduce racemization while maintaining reactivity .
- Real-Time Monitoring : Track coupling efficiency via Kaiser test or FT-IR spectroscopy to detect free amines .
- Data Contradictions : Some studies report HBTU outperforms HATU in polar solvents, necessitating empirical optimization based on peptide sequence .
Q. What strategies mitigate N-methyl group-induced conformational instability in peptide helices?
- Methodological Answer :
- Backbone Engineering : Pair N'-methylation with α,α-disubstituted amino acids (e.g., Aib) to stabilize helical conformations .
- Circular Dichroism (CD) Analysis : Use CD spectra (190–250 nm) to assess helix stability. Compare thermal denaturation profiles (ΔG at 25°C vs. 60°C) to quantify stabilization effects .
- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) to identify steric clashes and optimize side-chain rotamers .
Q. How can researchers resolve contradictions in reported solubility data for this compound in non-polar solvents?
- Methodological Answer :
- Solubility Screening : Perform a tiered screen using DMSO, DMF, and THF with incremental water addition (0–10% v/v) .
- Crystallography : Analyze single-crystal X-ray structures to identify intermolecular H-bonding patterns that influence solubility .
- Contradiction Analysis : Discrepancies may arise from residual protecting groups (e.g., Trt) or hydration states. Confirm purity via ¹H-NMR (DMSO-d6) and Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
